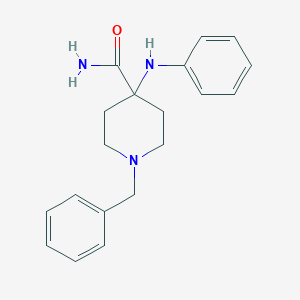

4-Anilino-1-benzylpiperidine-4-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73749. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-anilino-1-benzylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c20-18(23)19(21-17-9-5-2-6-10-17)11-13-22(14-12-19)15-16-7-3-1-4-8-16/h1-10,21H,11-15H2,(H2,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFOFCNHIWPPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148988 | |

| Record name | 4-Anilino-1-benzylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096-03-3 | |

| Record name | 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1096-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Anilino-1-benzylpiperidine-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1096-03-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Anilino-1-benzylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-anilino-1-benzylpiperidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ANILINO-1-BENZYLPIPERIDINE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO1IP87NTP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Anilino-1-benzylpiperidine-4-carboxamide: Properties, Synthesis, and Pharmacokinetic Considerations

Executive Summary: This document provides a comprehensive technical overview of 4-Anilino-1-benzylpiperidine-4-carboxamide, a key chemical intermediate primarily recognized for its role in the synthesis of potent opioid analgesics. This guide is structured for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of its physicochemical properties, detailed synthetic protocols, and modern analytical methodologies for its characterization. Furthermore, it delves into critical pharmacokinetic considerations, specifically the challenges posed by the blood-brain barrier and the potential for P-glycoprotein mediated efflux, which are paramount for the development of centrally-acting therapeutic agents.

Molecular Profile and Physicochemical Properties

This compound is a synthetic compound whose structure incorporates a central piperidine ring, a feature common to many pharmacologically active molecules. Understanding its fundamental properties is the first step in its effective application in research and synthesis.

Nomenclature and Chemical Identifiers

A clear identification of the molecule is critical for regulatory compliance and scientific communication.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1096-03-3 | [1][2][3] |

| Molecular Formula | C₁₉H₂₃N₃O | [1][2][4] |

| Molecular Weight | 309.41 g/mol | [3][4][5] |

| Canonical SMILES | C1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3 | [1][4] |

| InChIKey | PUFOFCNHIWPPNN-UHFFFAOYSA-N | [1][4] |

Physicochemical Data

The compound's physicochemical properties, largely computed, offer predictive insights into its behavior in biological systems, such as membrane permeability and solubility. These parameters are foundational for drug design and formulation.

| Property | Value | Significance & Interpretation |

| XLogP3-AA | 2.7 | [1] |

| Density | 1.201 g/cm³ | [2] |

| Boiling Point | 522.9°C at 760 mmHg | [2] |

| Flash Point | 270.1°C | [2] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 5 | [1] |

These properties suggest a molecule with moderate lipophilicity (XLogP3-AA < 5) and a molecular weight within the typical range for small-molecule drugs. The number of hydrogen bond donors and acceptors, along with the rotatable bond count, align with general guidelines for oral bioavailability (Lipinski's Rule of Five), although they do not guarantee it. The molecule's basic nitrogen atoms may make it a substrate for efflux transporters like P-glycoprotein, a critical consideration discussed in Section 4.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available materials. The pathway involves the formation of a nitrile intermediate, which is subsequently hydrolyzed.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the synthetic challenge. The carboxamide function can be accessed from a nitrile precursor via hydrolysis. This nitrile is formed through a Strecker-type reaction involving N-benzyl-4-piperidone, aniline, and a cyanide source.

Sources

- 1. 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide | C19H23N3O | CID 70668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]

- 3. 1096-03-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. GSRS [precision.fda.gov]

- 5. This compound | 1096-03-3 [sigmaaldrich.com]

An In-Depth Technical Guide to 4-Anilino-1-benzylpiperidine-4-carboxamide (CAS 1096-03-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Anilino-1-benzylpiperidine-4-carboxamide (CAS Number: 1096-03-3), a key chemical intermediate and a member of the potent 4-anilinopiperidine class of synthetic opioids. This document delves into its chemical and physical properties, provides detailed, field-proven protocols for its synthesis and characterization, and explores its pharmacological context, mechanism of action, and toxicological profile. By synthesizing technical data with practical insights, this guide serves as an essential resource for professionals engaged in opioid research, forensic analysis, and the development of novel analgesics.

Introduction: The Significance of the 4-Anilinopiperidine Scaffold

The 4-anilinopiperidine core is a pharmacophore of immense significance in medicinal chemistry, most notably as the foundational structure of fentanyl and its numerous potent analogues.[1][2] These compounds are characterized by their profound analgesic effects, mediated primarily through agonism at the µ-opioid receptor (MOR).[3][4] this compound, hereafter referred to as the "target compound," represents a critical node in the synthetic pathways leading to these powerful analgesics. Its study is not only crucial for understanding the synthesis of controlled substances but also for the development of novel analgesics with potentially improved therapeutic profiles. Furthermore, its presence as a process impurity in illicit fentanyl synthesis makes its characterization vital for forensic and law enforcement agencies.[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and application in research and development.

| Property | Value | Source(s) |

| CAS Number | 1096-03-3 | [7] |

| Molecular Formula | C₁₉H₂₃N₃O | [8] |

| Molecular Weight | 309.41 g/mol | [8] |

| IUPAC Name | This compound | [8] |

| Appearance | White to pale-yellow solid | [9] |

| Melting Point | 186.8-188.2 °C | [9] |

| Solubility | Slightly soluble in Chloroform and Methanol | [9] |

| InChIKey | PUFOFCNHIWPPNN-UHFFFAOYSA-N | [8] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process commencing from N-benzyl-4-piperidone. The pathway involves a Strecker-type reaction to form a nitrile intermediate, followed by controlled hydrolysis to the desired carboxamide.

Synthetic Pathway Overview

The logical flow for the synthesis is a two-step process designed for efficiency and control over the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Step 1 - Synthesis of 4-Anilino-1-benzylpiperidine-4-carbonitrile

This protocol is adapted from an optimized procedure for the synthesis of the direct precursor to the target compound.[10] The causality behind this choice is the high yield and well-documented nature of this specific Strecker-type reaction.

Materials:

-

N-benzyl-4-piperidone (1.89 g, 10 mmol)

-

Aniline (3.7 g, 40 mmol)

-

Potassium cyanide (KCN) (2.6 g, 40 mmol) (EXTREME CAUTION: Highly Toxic)

-

Glacial acetic acid (1.8 g, 30 mmol)

-

Dry dichloromethane (DCM) (40 ml)

-

25% aqueous NaOH

-

40% aqueous K₂CO₃

-

Crushed ice

-

Anhydrous sodium bicarbonate

-

Hexane

Procedure:

-

To a 100 ml round-bottom flask under an argon atmosphere, add N-benzyl-4-piperidone (10 mmol), aniline (40 mmol), KCN (40 mmol), and dry DCM (40 ml).

-

Cool the reaction mixture to 0°C using an ice bath and stir under argon for 20 minutes. The pre-cooling and inert atmosphere are crucial to control the initial reaction rate and prevent side reactions.

-

Slowly add acetic acid (30 mmol) to the reaction mixture over a period of 10 minutes. The dropwise addition is necessary to manage the exothermicity of the reaction.

-

Heat the final mixture at 50°C for 24 hours. This heating period drives the reaction to completion.

-

After cooling to room temperature, pour the reaction mixture into crushed ice (50 g).

-

Neutralize the mixture with 25% aqueous NaOH, and then adjust the pH to approximately 10 using 40% aqueous K₂CO₃. This workup ensures the product is in its free base form for extraction.

-

Collect the organic phase and extract the aqueous layer with DCM (2 x 25 ml).

-

Combine the organic extracts, dry over anhydrous sodium bicarbonate, and concentrate under reduced pressure to yield a solid.

-

Purify the crude product by re-crystallization from a dichloromethane/hexane solvent system to yield colorless crystals of 4-Anilino-1-benzylpiperidine-4-carbonitrile.[10]

Experimental Protocol: Step 2 - Hydrolysis to this compound

The conversion of the intermediate nitrile to the final carboxamide is a critical step. While complete hydrolysis to a carboxylic acid is common, controlled conditions can favor the formation of the amide.[11] This protocol is based on established methods for the acid-catalyzed hydrolysis of nitriles.

Materials:

-

4-Anilino-1-benzylpiperidine-4-carbonitrile (2.91 g, 10 mmol)

-

Concentrated sulfuric acid (e.g., 98%)

-

Crushed ice

-

Concentrated ammonia solution

Procedure:

-

In a flask equipped with a stirrer, carefully add the 4-Anilino-1-benzylpiperidine-4-carbonitrile (10 mmol) to a stirred, cooled (ice bath) volume of concentrated sulfuric acid. The nitrile is added portion-wise to control the temperature.

-

Allow the mixture to stir at a controlled temperature (e.g., 20-40°C) for a monitored period. The reaction progress should be followed by TLC to maximize amide formation and minimize over-hydrolysis to the carboxylic acid.

-

Once the reaction has reached the desired conversion, carefully pour the reaction mixture onto crushed ice. This quenches the reaction and prepares the mixture for neutralization.

-

Slowly neutralize the acidic solution with a concentrated ammonia solution while maintaining a low temperature with an ice bath. The pH should be adjusted to be neutral or slightly basic to precipitate the product.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for assessing the purity of this compound.

-

Column: C18 stationary phase (e.g., Newcrom R1).[7]

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid for MS compatibility or phosphoric acid for UV detection).[7]

-

Detection: UV at 254 nm or Mass Spectrometry (MS).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected [M+H]⁺: m/z 310.1914 for C₁₉H₂₄N₃O⁺.

-

Technique: Electrospray ionization (ESI) is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-Ray Crystallography

While no crystal structure for the target carboxamide was found, the crystal structure of its immediate precursor, 4-Anilino-1-benzylpiperidine-4-carbonitrile, has been determined.[10] This data reveals that the piperidine ring adopts a chair conformation, with the cyano group in an axial position and the benzyl and anilino groups in equatorial positions.[10] This conformational preference is likely to be retained in the final carboxamide product, providing valuable insight into its three-dimensional structure.

Pharmacological Profile and Mechanism of Action

Opioid Receptor Agonism

The 4-anilinopiperidine class of compounds are well-established as potent agonists of the µ-opioid receptor (MOR).[1][12] This interaction is responsible for their strong analgesic properties. Although specific binding affinity data for this compound is not available in the public literature, its structural similarity to fentanyl and other potent MOR agonists strongly suggests that it also acts as a µ-opioid agonist.

The key interactions with the µ-opioid receptor are expected to involve:

-

An ionic interaction between the protonated piperidine nitrogen and the highly conserved aspartate residue (Asp147) in transmembrane helix 3 of the receptor.[3]

-

Hydrophobic interactions between the benzyl and anilino groups and hydrophobic pockets within the receptor binding site.[3]

Caption: Putative binding mode at the µ-opioid receptor.

Structure-Activity Relationships (SAR)

The SAR for 4-anilinopiperidine derivatives is well-studied.[13] Key points include:

-

The N-benzyl group is a common feature in many synthetic opioids and contributes to receptor affinity.

-

The anilino nitrogen and the piperidine nitrogen are critical for activity.

-

Modifications at the 4-position of the piperidine ring significantly impact potency. The carboxamide group in the target compound is a variation on the ester (as in remifentanil) or other groups found in potent fentanyl analogues.

Potential as a CNS Depressant

As a presumed µ-opioid agonist, this compound is expected to exhibit typical opioid effects, including analgesia, sedation, and, at higher doses, respiratory depression. Studies on structurally related compounds have shown that they produce dose-dependent elevations in pain thresholds.[14]

Toxicology and Safety

Hazard Identification: this compound is classified as harmful if swallowed and causes serious eye irritation. It may also cause respiratory irritation.

Handling Precautions:

-

Use in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Toxicity Profile: Specific toxicological data such as LD₅₀ values for the target compound are not readily available. However, studies on related fentanyl precursors and analogues indicate the potential for significant toxicity. For instance, in vivo studies in zebrafish larvae with related compounds have shown malformations and behavioral changes at high concentrations.[3][4] Given its presumed mechanism of action as a potent opioid agonist, overdose could lead to severe respiratory depression, a hallmark of opioid toxicity.

Conclusion and Future Directions

This compound is a compound of significant interest due to its central role as a precursor in the synthesis of fentanyl and its analogues. This guide has provided a detailed framework for its synthesis, purification, and characterization, grounded in established chemical principles and literature precedents. Its pharmacological profile is confidently predicted to be that of a µ-opioid receptor agonist, with all the attendant implications for analgesic activity and toxicological risk.

For researchers in drug development, this compound and its derivatives represent a platform for exploring the structure-activity relationships of opioid analgesics, potentially leading to the discovery of new chemical entities with improved safety profiles. For the forensic and analytical communities, the data and protocols herein provide a solid basis for the identification and characterization of this important fentanyl precursor. Future research should focus on obtaining specific in vitro and in vivo pharmacological and toxicological data for this compound to fully elucidate its properties and potential.

References

- Barth, F., et al. (2008). 4-Anilino-1-benzylpiperidine-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(8), o839.

- Welter, J., et al. (2020). Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine. Archives of Toxicology, 94(8), 2825–2838.

- Welter, J., et al. (2020). Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine. ResearchGate.

- Yaksh, T. L., et al. (1986). Studies of the pharmacology and pathology of intrathecally administered 4-anilinopiperidine analogues and morphine in the rat and cat. Anesthesiology, 64(1), 54-66.

- Casy, A. F., et al. (1969). Structure-activity relations in analgesics based on 4-anilinopiperidine. Journal of Pharmacy and Pharmacology, 21(7), 434-440.

- De Ranter, C., et al. (1979). Structural study of substituted 4-anilinopiperidine derivatives [proceedings]. Archives Internationales de Physiologie et de Biochimie, 87(5), 1031-1033.

- Smolec, B., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 148, 107921.

- precisionFDA. (n.d.). This compound.

- Casy, A. F., & Parfitt, R. T. (1986). Fentanyl and the 4-Anilinopiperidine Group of Analgesics. Semantic Scholar.

- Chemsrc. (2024). This compound.

- Klett, M. J., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734.

- DEA. (2019). New Trends in the Illicit Manufacture of Synthetic Drugs.

- Chemguide. (n.d.). Hydrolysing Nitriles.

- PubChem. (n.d.). 4-Anilinopiperidine-4-carboxamide.

- SIELC Technologies. (2018). This compound.

- ResearchGate. (2017). Receptor binding affinity of traditional mu-opioid agonists (morphine...).

- Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals.

- ResearchGate. (2021). Synthesis and molecular dynamic simulation studies of novel N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamides as potential acetylcholinesterase inhibitors.

- DEA. (2019). DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl.

- Casy, A. F., & Parfitt, R. T. (1986). Fentanyl and the 4-Anilinopiperidine Group of Analgesics. Semantic Scholar.

- HRB National Drugs Library. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement.

- PubChem. (n.d.). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid.

- Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

- PubChem. (n.d.). 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide.

Sources

- 1. Fentanyl and the 4-Anilinopiperidine Group of Analgesics | Semantic Scholar [semanticscholar.org]

- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine | springermedizin.de [springermedizin.de]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. dea.gov [dea.gov]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. GSRS [precision.fda.gov]

- 9. 1096-03-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 4-Anilino-1-benzylpiperidine-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. - Drugs and Alcohol [drugsandalcohol.ie]

- 12. Structural study of substituted 4-anilinopiperidine derivatives [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relations in analgesics based on 4-anilinopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Buy (3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxamide | 147292-26-0 [smolecule.com]

An In-Depth Technical Guide to the Synthesis of 4-Anilino-1-benzylpiperidine-4-carboxamide

Introduction: A Scaffold of Significance

4-Anilino-1-benzylpiperidine-4-carboxamide is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of a range of synthetic opioids, including fentanyl and its analogues.[1] The rigid piperidine core, substituted at the 4-position with both an anilino and a carboxamide group, provides a crucial pharmacophore for interaction with opioid receptors. A comprehensive understanding of its synthesis is therefore of paramount importance for researchers in medicinal chemistry, drug development, and forensic science. This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate, focusing on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices.

Strategic Approaches to Synthesis: A Comparative Analysis

The construction of the this compound scaffold can be achieved through several strategic routes. The choice of a particular pathway is often dictated by factors such as starting material availability, desired scale, and laboratory capabilities. Herein, we dissect two prevalent and mechanistically distinct approaches: the Strecker-type synthesis and the multicomponent Ugi reaction.

Pathway 1: The Strecker-type Synthesis - A Stepwise Approach

The Strecker synthesis, a classic method for the formation of α-amino nitriles, provides a reliable, stepwise route to the target molecule. This pathway commences with the reaction of a ketone with an amine and a cyanide source, followed by hydrolysis of the resulting nitrile to the corresponding carboxamide.

The overall transformation can be visualized as follows:

Caption: Strecker-type synthesis pathway to this compound.

Mechanistic Insights:

The initial step involves the formation of an iminium ion intermediate from the condensation of 1-benzyl-4-piperidone and aniline, catalyzed by acetic acid. The nucleophilic cyanide then attacks the iminium ion to yield the stable α-amino nitrile, 4-anilino-1-benzylpiperidine-4-carbonitrile.[2] The subsequent hydrolysis of the nitrile group under strong acidic conditions, typically with concentrated sulfuric acid, proceeds via a protonated nitrile intermediate which is then attacked by water. Tautomerization and further hydration lead to the desired primary amide.[3]

Experimental Protocol: Synthesis of 4-Anilino-1-benzylpiperidine-4-carbonitrile [2]

-

To a 100 mL round-bottom flask under an argon atmosphere, add N-benzyl-4-piperidone (1.89 g, 10 mmol), aniline (3.7 g, 40 mmol), potassium cyanide (2.6 g, 40 mmol), and dry dichloromethane (40 mL).

-

Cool the reaction mixture to 0°C and stir under argon for 20 minutes.

-

Slowly add acetic acid (1.8 g, 30 mmol) to the reaction mixture over a period of 10 minutes.

-

Heat the final mixture at 50°C for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into crushed ice (50 g).

-

Neutralize the mixture with 25% aqueous NaOH and adjust the pH to approximately 10 using 40% aqueous K₂CO₃.

-

Separate the organic phase and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic extracts, dry over anhydrous sodium bicarbonate, and concentrate under reduced pressure to yield a yellow solid.

-

Purify the crude product by recrystallization from dichloromethane/hexane to afford colorless crystals of 4-anilino-1-benzylpiperidine-4-carbonitrile.

Experimental Protocol: Hydrolysis to this compound [3]

-

In a well-ventilated fume hood, carefully add the 4-anilino-1-benzylpiperidine-4-carbonitrile solid obtained in the previous step to 70-90% sulfuric acid with stirring.

-

Maintain the reaction temperature between 20-50°C and stir for 50-90 hours.

-

Pour the reaction solution into a crushed ice solution.

-

Adjust the pH of the solution to 4-9 at 0-10°C using concentrated ammonia water to induce crystallization.

-

Filter the resulting white powder solid and wash thoroughly with water.

-

Dry the solid to obtain this compound.

| Parameter | Strecker-type Synthesis |

| Starting Materials | 1-Benzyl-4-piperidone, Aniline, KCN |

| Key Intermediates | 4-Anilino-1-benzylpiperidine-4-carbonitrile |

| Reagents | Acetic Acid, Sulfuric Acid, NaOH, K₂CO₃ |

| Advantages | Well-established, reliable, high yield for nitrile formation.[2] |

| Disadvantages | Use of highly toxic KCN, harsh hydrolysis conditions, long reaction times for hydrolysis.[3] |

Pathway 2: The Ugi Multicomponent Reaction - A Convergent Approach

The Ugi reaction is a powerful one-pot multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials. In the context of this compound synthesis, this approach offers a highly efficient and convergent route.

Caption: Ugi multicomponent reaction pathway for the synthesis of the target carboxamide.

Mechanistic Insights:

The Ugi reaction commences with the formation of an imine from 1-benzyl-4-piperidone and aniline. This is followed by the addition of the isocyanide and the carboxylic acid (in this case, propionic acid is used as a representative carboxylic acid, though others can be employed) to form an α-adduct. This intermediate then undergoes an intramolecular acyl transfer (the Mumm rearrangement) to yield the stable α-acylamino amide product. Subsequent hydrolysis of the N-tert-butyl group would be required to arrive at the primary carboxamide, which represents an additional step not explicitly detailed in the provided search results but is a logical and necessary transformation.

Experimental Protocol: Ugi Reaction [4]

-

To a round-bottom flask, add methanol, followed by 1-benzyl-4-piperidone (1 equivalent), aniline (1 equivalent), and propionic acid (1 equivalent).

-

Add tert-butyl isocyanide (1 equivalent) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to 55°C with stirring.

-

Maintain the reaction at this temperature for 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-aryl-4-aminopiperidine-4-carboxamide derivative.

| Parameter | Ugi Multicomponent Reaction |

| Starting Materials | 1-Benzyl-4-piperidone, Aniline, Isocyanide, Carboxylic Acid |

| Key Intermediates | α-Acylamino amide |

| Reagents | Methanol |

| Advantages | One-pot reaction, high atom economy, rapid assembly of complex structures. |

| Disadvantages | May require a subsequent dealkylation step to obtain the primary carboxamide. |

Alternative Synthetic Strategies: Reductive Amination

Reductive amination is a cornerstone of amine synthesis and presents a viable alternative for the formation of the 4-anilinopiperidine core. This method involves the in-situ formation of an imine from a ketone and an amine, followed by its immediate reduction to the corresponding amine.

Caption: General workflow for the reductive amination synthesis of the 4-anilinopiperidine core.

This approach is particularly advantageous as it often proceeds under mild conditions and avoids the use of highly toxic reagents like potassium cyanide.[5] The choice of reducing agent is critical, with sodium triacetoxyborohydride (STAB) being a preferred reagent due to its mildness and selectivity for imines over ketones.[4][5] While this method directly yields the 4-anilinopiperidine core, subsequent steps would be required to introduce the carboxamide functionality at the 4-position.

Conclusion: A Versatile Scaffold Accessible Through Multiple Routes

The synthesis of this compound is a well-documented process with several effective pathways available to the synthetic chemist. The Strecker-type synthesis offers a traditional and reliable, albeit lengthy, route that necessitates the handling of hazardous materials. In contrast, the Ugi multicomponent reaction provides a more elegant and efficient one-pot alternative for the rapid generation of molecular complexity. The choice of synthetic strategy will ultimately depend on the specific requirements of the research, including scale, available resources, and safety considerations. This guide has provided a comprehensive overview of these key synthetic methodologies, equipping researchers with the foundational knowledge to confidently approach the synthesis of this important chemical intermediate.

References

- 4-Anilino-1-benzylpiperidine-4-carbonitrile. National Center for Biotechnology Information. PubChem Compound Database.

- Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application. MDPI.

- Process of making fentanyl intermediates. Google Patents.

- U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. UniCA IRIS.

- Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. Google Patents.

- Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. Google Patents.

- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science.

- U-47700. Wikipedia.

- Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application. ResearchGate.

- Synthesis of fentanyl analogs. Google Patents.

- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc.

- Synthesis and pharmacological characterization of ethylenediamine synthetic opioids in human mu-opiate receptor 1 (OPRM1) expressing cells. Office of Justice Programs.

- Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center.

- This compound. SIELC Technologies.

- Synthesis of 4-phenylamino-4-methoxymethyl-N-phenylmethyl piperidine. PrepChem.com.

- This compound. ECHA.

- This compound. precisionFDA.

- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry.

- Synthesis of piperidine derivatives as potential analgetic agents. Semantic Scholar.

- Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 4-Anilino-1-benzylpiperidine-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2006055321A2 - Process of making fentanyl intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Anilino-1-benzylpiperidine-4-carboxamide

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical properties of 4-Anilino-1-benzylpiperidine-4-carboxamide, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's structural characteristics, physicochemical parameters, and spectral profile. Furthermore, this guide outlines standardized, self-validating experimental protocols for the determination of these properties, ensuring data integrity and reproducibility. The causality behind experimental choices is elucidated to provide a deeper understanding of the scientific principles at play. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to enhance clarity and practical application in a research and development setting.

Introduction

This compound is a substituted piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a core component of several potent synthetic opioids, making a thorough understanding of its physicochemical properties paramount for synthesis optimization, formulation development, and regulatory compliance. This guide aims to be a definitive resource, consolidating critical data and methodologies pertinent to this compound.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its molecular structure and unambiguous identifiers.

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1096-03-3 | Sigma-Aldrich[2] |

| Molecular Formula | C₁₉H₂₃N₃O | Sigma-Aldrich[2] |

| Molecular Weight | 309.41 g/mol | Sigma-Aldrich[2] |

| InChI | InChI=1S/C19H23N3O/c20-18(23)19(21-17-9-5-2-6-10-17)11-13-22(14-12-19)15-16-7-3-1-4-8-16/h1-10,21H,11-15H2,(H2,20,23) | PubChem[1] |

| InChIKey | PUFOFCNHIWPPNN-UHFFFAOYSA-N | Sigma-Aldrich[2] |

| SMILES | C1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3 | PubChem[1] |

| Synonyms | 1-Benzyl-4-(phenylamino)piperidine-4-carboxamide, 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide | ChemicalBook[3], PubChem[1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in various environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for different formulation strategies.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method | Source |

| Physical Form | Pale-yellow to Yellow-brown Solid | Visual Inspection | Sigma-Aldrich[2] |

| Melting Point | 186.8-188.2 °C | Predicted | ChemicalBook[3] |

| Boiling Point | 522.9 ± 50.0 °C at 760 mmHg | Predicted | ChemicalBook[3] |

| Density | 1.201 ± 0.06 g/cm³ | Predicted | ChemicalBook[3] |

| Water Solubility | Information not readily available; expected to be low. | OECD Guideline 105 | - |

| Partition Coefficient (logP) | 2.10 | Calculated | SIELC Technologies[4] |

| pKa | 15.37 ± 0.20 (most basic) | Predicted | ChemicalBook[3] |

Experimental Protocols for Physicochemical Property Determination

To ensure the generation of high-quality, reliable data, standardized protocols must be employed. The following sections detail the recommended methodologies based on internationally recognized guidelines.

Rationale: The melting point is a fundamental physical property indicative of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Protocol (based on OECD Guideline 102):

-

Sample Preparation: A small quantity of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., capillary/metal block type) is used.[5][6]

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a rate of approximately 3 °C/min until about 10 °C below the expected melting point. The heating rate is then reduced to a maximum of 1 °C/min.

-

Observation: The temperature at which the first droplets of liquid appear and the temperature at which the last solid particle melts are recorded to define the melting range.[7]

Caption: Workflow for melting point determination.

Rationale: Aqueous solubility is a critical parameter for drug development, influencing bioavailability and formulation design.

Protocol (based on OECD Guideline 105 - Flask Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a flask.[2][8]

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[9]

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated aqueous solution.

-

Quantification: The concentration of the compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[10]

Rationale: The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and in vivo distribution.

Protocol (based on OECD Guideline 117 - HPLC Method):

-

Principle: The retention time of the compound on a reverse-phase HPLC column is correlated with its logP value.[11][12][13]

-

Calibration: A series of reference compounds with known logP values are injected to create a calibration curve of retention time versus logP.

-

Sample Analysis: A solution of this compound is injected onto the HPLC system under the same isocratic conditions.[14]

-

Calculation: The logP of the test compound is determined by interpolating its retention time on the calibration curve.

Caption: Workflow for logP determination via HPLC.

Spectral Characterization

Spectroscopic analysis provides irrefutable evidence of a compound's identity and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline and benzyl groups, the methylene protons of the piperidine ring and the benzyl group, and the amine and amide protons.

-

¹³C NMR: The carbon NMR spectrum will complement the proton data, showing signals for the different carbon environments within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

Expected Fragmentation: Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be expected. Fragmentation would likely involve cleavage of the benzyl group, loss of the carboxamide group, and fragmentation of the piperidine ring.[4][16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

-

N-H stretch (amine and amide): Around 3300-3500 cm⁻¹

-

C=O stretch (amide): Around 1650 cm⁻¹

-

C-N stretch: Around 1200-1350 cm⁻¹

-

Aromatic C-H stretch: Above 3000 cm⁻¹

-

Aromatic C=C stretch: Around 1450-1600 cm⁻¹

Chemical Stability

The chemical stability of a pharmaceutical intermediate is crucial for ensuring its quality and shelf-life.

Protocol (based on ICH Q1A(R2) Guidelines):

-

Stress Testing: The compound is subjected to forced degradation under various conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) to identify potential degradation products and pathways.[3][17][18]

-

Long-Term and Accelerated Stability Studies: The compound is stored under defined long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.[19]

-

Analysis: Samples are withdrawn at specified time points and analyzed for purity and degradation products using a stability-indicating analytical method (typically HPLC).

Conclusion

This technical guide has synthesized the key physical and chemical properties of this compound, providing a robust foundation for its application in research and development. By detailing standardized experimental protocols, this document serves as a practical resource for scientists, ensuring the generation of accurate and reproducible data. A thorough understanding of these fundamental properties is indispensable for the successful development of safe and effective pharmaceutical products derived from this important intermediate.

References

- SIELC Technologies. This compound. [Link]

- PubChem. 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide. [Link]

- Analytice.

- LSC Group®. ICH Stability Guidelines. [Link]

- Situ Biosciences. OECD 117 - Partition Coefficient, HPLC Method. [Link]

- American Pharmaceutical Review. A Guide to ICH Stability Storage and Testing for Pharmaceuticals. [Link]

- Situ Biosciences.

- AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

- Slideshare. Ich guideline for stability testing. [Link]

- Pesticide Registration Toolkit.

- OECD. Test No.

- OECD. Test No.

- OECD. Test No. 103: Boiling Point. [Link]

- OECD. Test No.

- OECD. Test No. 102: Melting Point/ Melting Range. [Link]

- Optica Publishing Group. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. [Link]

- ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. [Link]

- EUROLAB. OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. [Link]

- OECD. Test No. 103: Boiling Point. [Link]

- SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

- Analytice. OECD n°102: Melting point/Melting interval. [Link]

- Creative Bioarray.

- FILAB. Solubility testing in accordance with the OECD 105. [Link]

- OECD. Test No. 109: Density of Liquids and Solids. [Link]

- OECD. Test No. 102: Melting Point/ Melting Range. [Link]

- OECD. Test No. 109: Density of Liquids and Solids. [Link]

- OECD. Test No. 109: Density of Liquids and Solids. [Link]

- OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

- Analytice. OECD n°109: Density of liquids and solids. [Link]

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

- ResearchGate. LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... [Link]

- LCS Laboratory.

- PubMed Central. 4-Anilino-1-benzylpiperidine-4-carbonitrile. [Link]

- ECETOC.

- Wikipedia. Piperidine. [Link]

- Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

- Regulations.gov. Final Report Determination of Melting Point of RCX 18-839. [Link]

- ResearchGate. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

- PubChem. Piperidine. [Link]

- PubMed Central.

- University of South Wales. Test No. 103: Boiling Point. [Link]

- Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

- Google Patents. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.

- Chemsrc.com. This compound. [Link]

Sources

- 1. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 2. oecd.org [oecd.org]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 6. oecd.org [oecd.org]

- 7. enfo.hu [enfo.hu]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 12. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. 4-Anilino-1-benzylpiperidine-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

- 18. upm-inc.com [upm-inc.com]

- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

An In-Depth Technical Guide to the Solubility of 4-Anilino-1-benzylpiperidine-4-carboxamide

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, aqueous and organic solubility stand out as critical determinants of a molecule's developability, influencing everything from its biological activity in screening assays to its absorption and bioavailability in vivo. This technical guide provides a comprehensive overview of the solubility of 4-anilino-1-benzylpiperidine-4-carboxamide, a key chemical entity.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a foundational understanding of solubility principles and a detailed, field-proven protocol for the experimental determination of this crucial parameter. The methodologies described herein are grounded in authoritative guidelines to ensure scientific integrity and the generation of reliable, reproducible data.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is the first step in predicting and experimentally determining its solubility. Below is a summary of the known physicochemical characteristics of this compound.

| Property | Value | Source(s) |

| CAS Number | 1096-03-3 | [1][2][3] |

| Molecular Formula | C₁₉H₂₃N₃O | [2][3] |

| Molecular Weight | 309.41 g/mol | [3] |

| Melting Point | 186.8-188.2 °C | [3] |

| Appearance | White to yellow or pale-yellow to yellow-brown solid | [3][4] |

| Predicted pKa | 15.37 ± 0.20 | [1][3] |

| Qualitative Solubility | Slightly soluble in Chloroform and Methanol | [1][3] |

Core Principles of Solubility Determination: A Methodological Overview

The solubility of a compound can be characterized in two primary ways: kinetic and thermodynamic. Understanding the distinction is crucial for the correct application and interpretation of solubility data.

-

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, typically dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. While rapid and useful for early-stage discovery, it can often overestimate the true solubility as it may reflect a supersaturated state.[5]

-

Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution in the presence of its solid form.[6] It represents the true, stable solubility under a given set of conditions (e.g., pH, temperature, co-solvents). The shake-flask method is the gold-standard for determining thermodynamic solubility and is the focus of this guide.[5][7]

For the purposes of drug development and regulatory submissions, thermodynamic solubility is the more relevant and rigorously defined parameter. The International Council for Harmonisation (ICH) M9 guideline on Biopharmaceutics Classification System (BCS)-based biowaivers emphasizes the importance of equilibrium solubility studies.[8][9][10][11][12]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The following protocol provides a detailed, step-by-step methodology for determining the thermodynamic solubility of this compound. This protocol is designed to be a self-validating system, with explanations for the causality behind each experimental choice.

Rationale for the Shake-Flask Method

The shake-flask method is considered the most reliable technique for measuring thermodynamic solubility.[5] By agitating an excess of the solid compound in a solvent for an extended period, this method ensures that a true equilibrium is established between the dissolved and undissolved states.

Materials and Reagents

-

This compound (solid powder)

-

Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines)[11]

-

Selected organic solvents (e.g., ethanol, methanol, DMSO, chloroform)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

pH meter

Step-by-Step Experimental Workflow

-

Preparation of Solutions:

-

Prepare the desired aqueous buffers and ensure their pH is accurately calibrated.

-

For organic solvents, use analytical grade or higher to avoid impurities.

-

-

Addition of Compound:

-

Weigh out an excess amount of this compound and add it to a pre-labeled vial. An excess is critical to ensure that a saturated solution is achieved and solid material remains at equilibrium.[5]

-

-

Solvent Addition:

-

Add a precise volume of the chosen solvent or buffer to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).

-

Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[6] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature to allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. Filtration is often preferred to ensure all solid particles are removed.

-

-

Sample Preparation for Analysis:

-

Immediately after separation, dilute an aliquot of the clear supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase HPLC method with UV detection is suitable for quantifying this compound.[13]

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

The concentration of the compound in the original saturated solution can be calculated by applying the dilution factor.

-

-

pH Measurement:

-

For aqueous solubility studies, it is crucial to measure the pH of the saturated solution after equilibration to ensure it has not shifted significantly.[5]

-

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation

All quantitative solubility data should be summarized in a clear and structured format to facilitate comparison and interpretation. The following table serves as a template for recording experimental results.

| Solvent/Buffer System | pH (at equilibrium) | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Phosphate Buffered Saline | 7.4 | 25 | Experimental Value | Calculated Value |

| 0.1 N HCl | 1.2 | 37 | Experimental Value | Calculated Value |

| Acetate Buffer | 4.5 | 37 | Experimental Value | Calculated Value |

| Phosphate Buffer | 6.8 | 37 | Experimental Value | Calculated Value |

| Ethanol | N/A | 25 | Experimental Value | Calculated Value |

| Methanol | N/A | 25 | Experimental Value | Calculated Value |

| Dichloromethane | N/A | 25 | Experimental Value | Calculated Value |

| DMSO | N/A | 25 | Experimental Value | Calculated Value |

Conclusion

While specific quantitative solubility data for this compound is not extensively published, this guide provides the scientific framework and detailed experimental protocol necessary for its rigorous determination. By adhering to the principles of thermodynamic solubility and employing the gold-standard shake-flask method, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions in the drug discovery and development process, from lead optimization and formulation development to predicting in vivo performance.

References

- ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline. (2018). European Medicines Agency. [Link]

- ICH M9: Biopharmaceutics Classification System-based Biowaivers. (2016). gmp-compliance.org. [Link]

- ICH Harmonised Guideline M9 “Biopharmaceutics Classification System-Based Biowaivers” implemented and updated biowaiver documentation published. (2021). Extranet Systems. [Link]

- In-vitro Thermodynamic Solubility. (2025). Protocols.io. [Link]

- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency. [Link]

- ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (2019).

- This compound. (2018). SIELC Technologies. [Link]

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

- Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

- Thermodynamic solubility. (n.d.).

- This compound. (2024). Chemsrc.com. [Link]

- 4-Anilino-1-Benzylpiperidine | CAS#:1155-56-2. (2025). Chemsrc. [Link]

- Analytical report - 4-Anilino-1-Benzylpiperidine. (n.d.). Policija. [Link]

- ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). (n.d.). Policija. [Link]

- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (n.d.). PubMed Central. [Link]

- Analytical Methods. (n.d.). RSC Publishing. [Link]

- Piperidine | C5H11N | CID 8082. (n.d.). PubChem - NIH. [Link]

- (PDF) Discovery of piperidine carboxamide TRPV1 antagonists. (2025).

Sources

- 1. This compound | 1096-03-3 [chemicalbook.com]

- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]

- 3. 1096-03-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 1096-03-3 [sigmaaldrich.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH M9: Biopharmaceutics Classification System-based Biowaivers - ECA Academy [gmp-compliance.org]

- 10. ICH Harmonised Guideline M9 “Biopharmaceutics Classification System-Based Biowaivers” implemented and updated biowaiver documentation published | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]

- 11. ema.europa.eu [ema.europa.eu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Physicochemical Characterization of 4-Anilino-1-benzylpiperidine-4-carboxamide, with a Focus on Melting Point Determination

This technical guide provides a comprehensive overview of 4-Anilino-1-benzylpiperidine-4-carboxamide, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its physicochemical properties, with a particular emphasis on the accurate determination of its melting point. The methodologies and principles discussed herein are grounded in established analytical practices to ensure scientific integrity and reproducibility.

Introduction and Compound Profile

This compound, with CAS number 1096-03-3, is a substituted piperidine derivative.[1][2] Its molecular structure, featuring a central piperidine ring with anilino, benzyl, and carboxamide functional groups, makes it a valuable precursor in the synthesis of various target molecules, notably as an impurity or intermediate in the synthesis of fentanyl and its analogs.[3] A thorough understanding of its physical and chemical properties is paramount for its effective use in research and manufacturing, ensuring purity, stability, and consistent reaction outcomes.

The compound is typically described as a white to yellow or pale-yellow to yellow-brown solid.[4][5] This variability in appearance underscores the importance of rigorous analytical characterization to ascertain the purity of any given batch.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for designing synthetic routes, developing analytical methods, and understanding the compound's behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 1096-03-3 | [1][2] |

| Molecular Formula | C₁₉H₂₃N₃O | [2][6] |

| Molecular Weight | 309.41 g/mol | [4] |

| Physical Form | White to Yellow Solid | [4] |

| Melting Point | 186.8-188.2 °C | [4] |

| Boiling Point (Predicted) | 522.9±50.0 °C | [4] |

| Density (Predicted) | 1.201±0.06 g/cm³ | [4] |

| pKa (Predicted) | 15.37±0.20 | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

It is important to note that while a melting point of 186.8-188.2 °C is reported by some suppliers, other sources do not provide a specific value.[4][7] This highlights the necessity for experimental verification of this critical parameter for each batch of the compound.

The Critical Role of Melting Point in Compound Characterization

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its identity and purity. For a pure substance, the melting point is a sharp, well-defined temperature at which the solid and liquid phases are in equilibrium. Impurities typically depress and broaden the melting range. Therefore, an accurate melting point determination serves as a crucial quality control metric.

Experimental Protocol for Melting Point Determination

To ensure the generation of reliable and reproducible data, the following detailed protocol for melting point determination using a modern digital melting point apparatus is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and instrument operation.

Instrumentation and Materials

-

Melting Point Apparatus: A digital instrument with a controlled heating ramp, a magnified viewing port or camera, and a calibrated temperature sensor.

-

Capillary Tubes: Thin-walled glass capillary tubes, open at one end.

-

Sample: this compound, finely powdered and thoroughly dried.

-

Mortar and Pestle: For grinding the sample to a fine powder.

-

Spatula: For sample handling.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as residual solvents can depress the melting point. This can be achieved by drying the sample under vacuum.

-

Grind a small amount of the sample into a fine, uniform powder using a clean, dry mortar and pestle. This ensures efficient and uniform heat transfer within the sample.

-

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.

-

Invert the tube and gently tap the closed end on a hard surface to cause the powder to fall to the bottom.

-

Repeat until the packed sample height is approximately 2-3 mm. A densely packed, uniform sample is crucial for an accurate reading.

-

-

Instrument Setup and Calibration:

-

Ensure the melting point apparatus is calibrated using certified reference standards with melting points bracketing the expected melting point of the sample.

-

Set the starting temperature to approximately 10-15 °C below the expected melting point (e.g., ~170 °C).

-

Set a slow heating ramp rate, typically 1-2 °C per minute. A slow ramp rate is critical for allowing the system to remain in thermal equilibrium, leading to an accurate determination.

-

-

Melting Point Determination:

-

Insert the loaded capillary tube into the heating block of the apparatus.

-

Observe the sample through the viewing port as the temperature increases.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last solid particle melts (the completion of melting).

-

The recorded range between the onset and completion of melting is the melting range of the sample.

-

-

Data Interpretation:

-

For a highly pure sample of this compound, a sharp melting range of 1-2 °C is expected.

-

A broad melting range (greater than 2 °C) or a depressed melting point compared to the literature value may indicate the presence of impurities.

-

Workflow Diagram

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for accurate melting point determination.

Synthesis and Related Analytical Considerations

This compound is synthesized from precursors such as 1-benzyl-4-piperidone.[8][9] The synthetic route can involve the formation of a nitrile intermediate, 4-anilino-1-benzylpiperidine-4-carbonitrile, followed by hydrolysis to the carboxamide.[8] It is also an intermediate in the synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid.[9][10]

Given its role as a synthetic intermediate, its purity is critical. Impurities from the synthesis, such as unreacted starting materials or by-products, can affect the yield and purity of subsequent reaction steps. Therefore, in addition to melting point analysis, techniques such as High-Performance Liquid Chromatography (HPLC) are valuable for assessing the purity of this compound.[11]

Conclusion

The accurate characterization of this compound is essential for its successful application in research and development. While a melting point of 186.8-188.2 °C has been reported, this guide emphasizes the critical need for experimental verification due to potential variations between batches and suppliers. The detailed protocol for melting point determination provided herein offers a robust framework for obtaining reliable and reproducible data. By adhering to these principles of scientific integrity and rigorous analytical practice, researchers can ensure the quality of their starting materials and the validity of their experimental outcomes.

References

- This compound. (n.d.). Chemsrc.

- Fun, H. K., Hemamalini, M., Sam, S., & Ooi, L. R. (2010). 4-Anilino-1-benzylpiperidine-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2773. [Link]

- This compound. (2018, May 16). SIELC Technologies.

- 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide. (n.d.). PubChem.

- This compound. (n.d.). precisionFDA.

- Analytical Report - 4-Anilino-1-Boc-piperidine (C16H24N2O2). (n.d.). Policija.

- Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. (2012). Google Patents.

- 4-Anilino-1-benzylpiperidine | CAS#:1155-56-2. (n.d.). Chemsrc.

- Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. (2014). Google Patents.

Sources

- 1. This compound | 1096-03-3 [chemicalbook.com]

- 2. 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide | C19H23N3O | CID 70668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 1096-03-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 1096-03-3 [sigmaaldrich.com]

- 6. GSRS [precision.fda.gov]

- 7. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]

- 8. 4-Anilino-1-benzylpiperidine-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 10. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 11. This compound | SIELC Technologies [sielc.com]

A Technical Guide to 4-Anilino-1-benzylpiperidine-4-carboxamide and its Derivatives in CNS Disorders Research

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs targeting the central nervous system (CNS).[1] Within this broad class, the 4-anilino-1-benzylpiperidine-4-carboxamide core structure represents a highly versatile and privileged scaffold. Initially gaining prominence due to its structural relationship with potent synthetic opioids like fentanyl, its true value lies in its adaptability for creating ligands that target a range of CNS receptors with high specificity. This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, mechanisms of action, and therapeutic applications of this chemical family. We will explore its foundational role in developing novel analgesics through μ-opioid receptor (MOR) modulation, including the groundbreaking development of biased agonists. Furthermore, we will delve into its expanding application in neurodegenerative disease research, particularly in the design of cholinesterase inhibitors for Alzheimer's disease and dual-target ligands for complex pain states. This document serves as a comprehensive resource, detailing key experimental protocols, summarizing critical preclinical data, and outlining the future trajectory of this promising class of CNS-active compounds.

Part 1: Foundational Chemistry and Synthesis

The this compound molecule is characterized by a central piperidine ring, which provides a rigid, three-dimensional structure crucial for specific receptor interactions. The key substituents—the benzyl group on the piperidine nitrogen (N1), and the anilino and carboxamide groups at the C4 position—are critical pharmacophores that can be systematically modified to tune binding affinity, selectivity, and functional activity against various CNS targets.

General Synthesis Pathway

The synthesis of the core scaffold and its derivatives often employs a variation of the Strecker synthesis, a well-established method for producing α-amino acids and their derivatives. The process typically begins with a readily available starting material, 1-benzyl-4-piperidone.

This protocol outlines a common, three-step synthetic route starting from 1-benzyl-4-piperidone.

Step 1: Synthesis of 1-Benzyl-4-cyano-4-anilinopiperidine

-

Reaction Setup: To a round-bottom flask under an inert argon atmosphere, add 1-benzyl-4-piperidone (1.0 eq.).

-

Reagent Addition: Add aniline (4.0 eq.) and potassium cyanide (KCN) or sodium cyanide (NaCN) (4.0 eq.) dissolved in an appropriate solvent like methanol or dichloromethane.[2][3]

-

Acidification: Cool the reaction mixture to 0-10°C and slowly add glacial acetic acid (3.0 eq.) or a solution of hydrocyanic acid.[2][3] The causality here is that the acidic conditions facilitate the formation of the iminium ion intermediate, which is then attacked by the cyanide nucleophile.

-

Reaction Progression: Allow the mixture to warm to room temperature and then heat to reflux (e.g., 50°C) for 24 hours to drive the reaction to completion.[2] Monitor progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling, pour the mixture into ice water and neutralize with a base (e.g., 25% NaOH or concentrated ammonia water) to a pH of 9-10.[2][3] This step is self-validating; the product, being a basic amine, is insoluble in aqueous base and will precipitate or partition into an organic layer. Extract the aqueous layer with dichloromethane, combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate.[2]

Step 2: Hydrolysis of the Nitrile to Carboxamide

-

Reaction Setup: Add the crude 1-benzyl-4-cyano-4-anilinopiperidine from the previous step to a flask.

-

Acid Hydrolysis: Under controlled cooling (20-50°C), slowly add concentrated sulfuric acid (70-95%).[3] The high acid concentration and controlled temperature are critical to favor partial hydrolysis to the amide over complete hydrolysis to the carboxylic acid.

-

Reaction Time: Stir the reaction for 40-90 hours.[3] The extended reaction time is necessary for the typically slow hydrolysis of the sterically hindered tertiary nitrile.

-